molecular formula C24H30N2O5 B1397990 (3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate CAS No. 708273-38-5

(3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B1397990
M. Wt: 426.5 g/mol
InChI Key: SBNLGJLMZOOKSR-SFTDATJTSA-N
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Description

“(3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C17H25N3O4 . It is also known by its IUPAC name, benzyl (3S,4S)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate .


Molecular Structure Analysis

The molecular weight of this compound is approximately 335.4 g/mol . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and various functional groups attached to it, including a tert-butyl group, a benzyl group, and a benzyloxy carbonyl group .


Physical And Chemical Properties Analysis

The exact physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available information .

Scientific Research Applications

Synthetic Chemistry and Catalysis

  • Catalytic Non-Enzymatic Kinetic Resolution : Advances in asymmetric synthesis highlight the importance of resolving racemates, particularly through catalytic non-enzymatic methods. The development of chiral catalysts has enhanced the efficiency of kinetic resolution processes, offering high enantioselectivity and yield for both products and starting materials. This research area is crucial for synthesizing chiral compounds, potentially including derivatives of complex pyrrolidine carboxylates (Pellissier, 2011).

Pharmaceutical Applications

  • Antioxidant and Anti-inflammatory Agents : Research on benzofused thiazole derivatives, including their synthesis and pharmacological evaluation, demonstrates the potential for developing novel antioxidant and anti-inflammatory drugs. These compounds could serve as models for designing therapeutic agents based on complex organic structures, similar to the compound (Raut et al., 2020).

  • Levulinic Acid in Drug Synthesis : Levulinic acid, characterized by carbonyl and carboxyl functional groups, offers flexibility in drug synthesis, potentially analogous to the multifunctional nature of "(3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate." This compound reduces drug synthesis costs and simplifies processes, indicating the value of multifunctional organic compounds in medicinal chemistry (Zhang et al., 2021).

Environmental Applications

  • Biodegradation of Organic Compounds : Studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in environmental settings underscore the importance of understanding the environmental impact and degradation pathways of synthetic organic compounds. This knowledge is vital for assessing the ecological footprint of chemical substances and their derivatives (Thornton et al., 2020).

properties

IUPAC Name

tert-butyl (3S,4S)-3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-24(2,3)31-22(28)25-15-20(21(27)16-25)26(14-18-10-6-4-7-11-18)23(29)30-17-19-12-8-5-9-13-19/h4-13,20-21,27H,14-17H2,1-3H3/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNLGJLMZOOKSR-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732374
Record name tert-Butyl (3S,4S)-3-{benzyl[(benzyloxy)carbonyl]amino}-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-tert-Butyl 3-(benzyl((benzyloxy)carbonyl)amino)-4-hydroxypyrrolidine-1-carboxylate

CAS RN

708273-38-5
Record name tert-Butyl (3S,4S)-3-{benzyl[(benzyloxy)carbonyl]amino}-4-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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